molecular formula C14H10FN3O2 B1647396 2-[(3-Fluorophenyl)methyl]-5-nitro-indazole

2-[(3-Fluorophenyl)methyl]-5-nitro-indazole

Cat. No. B1647396
M. Wt: 271.25 g/mol
InChI Key: VKTLNNHESRZDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Fluorophenyl)methyl]-5-nitro-indazole is a useful research compound. Its molecular formula is C14H10FN3O2 and its molecular weight is 271.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-Fluorophenyl)methyl]-5-nitro-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Fluorophenyl)methyl]-5-nitro-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[(3-Fluorophenyl)methyl]-5-nitro-indazole

Molecular Formula

C14H10FN3O2

Molecular Weight

271.25 g/mol

IUPAC Name

2-[(3-fluorophenyl)methyl]-5-nitroindazole

InChI

InChI=1S/C14H10FN3O2/c15-12-3-1-2-10(6-12)8-17-9-11-7-13(18(19)20)4-5-14(11)16-17/h1-7,9H,8H2

InChI Key

VKTLNNHESRZDEY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CN2C=C3C=C(C=CC3=N2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C3C=C(C=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-nitroindazole (15 g, 92 mmol, 1 eq), 3-fluorobenzylbromide (14.7 mL, 119.5 mmol, 1.3 eq) and potassium carbonate 25.4 g (184 mmol, 2 equiv) were suspended in 150 mL acetonitrile. The reaction mixture was stirred at 70° C. for 12 h, and then allowed to cool to rt. The resultant solid was filtered and washed with CH2Cl2, and the filtrate concentrated in vacuo. The crude mixture of regioisomeric products was purified by column chromatography (5:1 to 4:1 Hex/EtOAc), yielding 5-nitro-1-N-(3-fluorobenzyl)indazole (7.9 g, 32%) and 5-nitro-2-N-(3-fluorobenzyl)indazole (9.2 g, 37%) as yellow solids.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Quantity
25.4 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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